4,6-Dichloro-7-methoxyquinoline
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Overview
Description
4,6-Dichloro-7-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4,6-Dichloro-7-methoxyquinoline involves several steps:
Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields this compound.
Chemical Reactions Analysis
4,6-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which are common in quinoline derivatives.
Condensation Reactions: The compound can be involved in condensation reactions with various reagents to form more complex structures
Scientific Research Applications
4,6-Dichloro-7-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antineoplastic drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic applications
Mechanism of Action
The mechanism of action of 4,6-Dichloro-7-methoxyquinoline involves its interaction with molecular targets and pathways. It can induce oxidative stress in cells, leading to DNA damage and cell cycle arrest. This mechanism is particularly relevant in its potential use as an antitumor agent .
Comparison with Similar Compounds
4,6-Dichloro-7-methoxyquinoline can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: Another dichloroquinoline derivative with similar chemical properties.
6-Methoxy-7-fluoroquinoline: A fluorinated quinoline derivative with unique biological activities.
4-Amino-7-methoxyquinoline: A methoxyquinoline derivative with different functional groups
Properties
Molecular Formula |
C10H7Cl2NO |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4,6-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-5-9-6(4-8(10)12)7(11)2-3-13-9/h2-5H,1H3 |
InChI Key |
ZGKMHPTTXVOXFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1Cl)Cl |
Origin of Product |
United States |
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